(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE
Description
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a propenamide backbone
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-[[(E)-3-phenylprop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-17(23-21(25)15-13-19-10-6-3-7-11-19)16-22-20(24)14-12-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3,(H,22,24)(H,23,25)/b14-12+,15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEFYKGXVQGSMM-QUMQEAAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. The initial step often includes the formation of the propenamide backbone through a condensation reaction between an appropriate amine and a propenoic acid derivative. Subsequent steps involve the introduction of phenyl groups through Friedel-Crafts acylation or alkylation reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Halogens (Cl~2~, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
(E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar aromatic properties.
Bromomethyl methyl ether: This compound, used in various synthetic applications, shares some structural similarities with (E)-N~1~-(1-METHYL-2-{[(E)-3-PHENYL-2-PROPENOYL]AMINO}ETHYL)-3-PHENYL-2-PROPENAMIDE.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and the propenamide backbone, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
